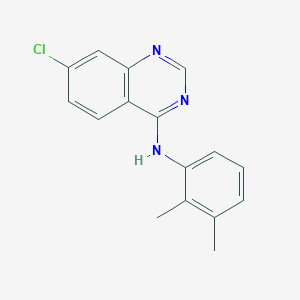

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-10-4-3-5-14(11(10)2)20-16-13-7-6-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLYAWBZGUCKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine typically involves the reaction of 2,3-dimethylaniline with 7-chloro-4-quinazolinone. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinazoline N-oxides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine has been identified as a promising lead compound in drug development targeting various cancers. Quinazoline derivatives are known for their cytotoxic properties against multiple cancer cell lines. In studies involving quinazoline derivatives, compounds similar to this compound have shown significant activity against leukemia, non-small cell lung cancer, colon cancer, and breast cancer among others .

Mechanism of Action

The mechanism of action for quinazoline derivatives often involves the inhibition of critical enzymes or pathways associated with tumor growth. For instance, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), leading to cytotoxic effects in cancer cells by disrupting folate metabolism essential for DNA synthesis .

Biological Activities

The biological activities of this compound include:

- Antitumor Activity : Demonstrated efficacy against various cancer cell lines.

- Anti-inflammatory Properties : Potential use in treating inflammatory diseases due to its ability to modulate immune responses.

- Antimicrobial Effects : Some studies indicate antibacterial and antifungal properties associated with quinazoline derivatives .

Interaction Studies

Research on the interactions of this compound with biological targets is critical for understanding its therapeutic potential. Interaction studies typically assess binding affinities to receptors or enzymes involved in disease processes. Such studies are essential for evaluating the efficacy and safety profiles of this compound in preclinical models.

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it is useful to compare it with other quinazoline derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolin | Contains methoxy group; fluorine substituent | Enhanced solubility and altered biological activity |

| N-(2-Methylphenyl)-quinazolin-4-amine | Simple phenyl substitution without halogens | Potentially different pharmacological profile |

| 6-Methoxy-N-(2,3-dimethylphenyl)quinazolin | Methoxy group at position 6 | Variations in receptor binding affinities |

This table illustrates how variations in substituents can significantly influence the biological activity and pharmacokinetics of quinazoline derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential of quinazolines like this compound in various therapeutic areas:

- A study demonstrated its cytotoxic effects across a broad range of cancer cell lines using the National Cancer Institute's 60-cell panel .

- Other research focused on structure-activity relationships (SAR), revealing insights into how modifications affect efficacy against specific targets .

These findings underscore the importance of continued research into the applications of this compound in drug development.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .

Comparison with Similar Compounds

Substituent Effects on Solubility and Bioavailability

- Polar groups (e.g., -OH, -OMe, morpholino) improve aqueous solubility but may reduce membrane permeability. For example, 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol () achieves 90% yield with high HPLC purity due to its hydrophilic substituents .

- Lipophilic groups (e.g., dimethylphenyl, cyclopropylmethyl) enhance lipid bilayer penetration. The target compound’s 2,3-dimethylphenyl group likely increases logP compared to analogs like N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine .

Biological Activity

7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-cancer and anti-microbial properties, mechanisms of action, and relevant research findings.

This compound belongs to the quinazoline class of compounds, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the quinazoline ring, enhancing its pharmacological profile .

Anti-Cancer Activity

Research indicates that this compound exhibits promising anti-cancer properties. Its mechanism of action is believed to involve the inhibition of tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer cell proliferation. In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent .

Table 1: Anti-Cancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 12.5 | |

| A549 (Lung) | 15.0 | |

| HeLa (Cervical) | 10.0 |

Anti-Microbial Activity

In addition to its anti-cancer properties, this compound has been studied for its anti-microbial effects. It has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways contributes to its efficacy as an antimicrobial agent .

Table 2: Anti-Microbial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8.0 | |

| Escherichia coli | 16.0 | |

| Pseudomonas aeruginosa | 32.0 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Tyrosine Kinase Inhibition : This compound inhibits various tyrosine kinases involved in cancer progression.

- DNA Intercalation : It may also intercalate into DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.

- Another investigation found that this compound exhibited synergistic effects when combined with standard antibiotics against resistant bacterial strains, suggesting its potential as an adjuvant therapy .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-chloro-N-(2,3-dimethylphenyl)quinazolin-4-amine?

The synthesis typically involves cyclization of substituted quinazoline precursors. A validated approach includes:

- Step 1 : Cyclization of a quinazoline intermediate using dimethylformamide dimethyl acetal (DMF-DMA) to introduce the 4-amine group .

- Step 2 : Nucleophilic substitution at the 7-position with chlorine, followed by coupling to 2,3-dimethylaniline via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling .

- Validation : Monitor reactions via TLC or HPLC and confirm purity (>98%) using reversed-phase chromatography .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- NMR : Use - and -NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and chlorine/amine substitution patterns. For example, the 4-amine proton typically appears as a broad singlet near δ 5.5–6.0 ppm .

- IR : Identify characteristic quinazoline C=N stretches (~1600–1650 cm) and N-H bending (~3400 cm) .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H] at m/z 324.08 (calculated for CHClN) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Kinase inhibition : Screen against EGFR or VEGFR using fluorescence polarization assays .

- Antiproliferative activity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays at concentrations of 1–100 μM .

- Data interpretation : Compare IC values with positive controls (e.g., Gefitinib) to assess potency .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Q. What strategies address discrepancies between computational and experimental binding affinity data?

- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using alignment rules based on crystallographic data. Validate with a test set (R > 0.8) .

- Docking validation : Use AutoDock Vina with flexible residues in the kinase ATP-binding pocket. Cross-check with experimental IC values .

- Case study : If MD simulations predict stronger binding than assay results, re-evaluate protonation states or solvent effects (e.g., DMSO interference) .

Q. How can substituent modifications improve selectivity for targeted biological pathways?

Q. What protocols ensure reproducibility in purity assessment and stability studies?

- HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA. Retention time should match reference standards (±0.2 min) .

- Stability : Store at –20°C under argon; monitor degradation via LC-MS every 6 months. Hydrolysis at the 4-amine is a common degradation pathway .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.